![molecular formula C17H22N4O2S B5205251 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, commonly known as EMD 57283, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors.
作用机制
EMD 57283 selectively inhibits 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide by binding to the active site of the enzyme. 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide plays a crucial role in regulating the pH of tumor cells, which is necessary for their survival and growth. By inhibiting 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, EMD 57283 disrupts the pH regulation of tumor cells, leading to their death.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit tumor growth and metastasis in mouse models of breast cancer, renal cell carcinoma, and lung cancer. EMD 57283 has also been shown to sensitize tumor cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
EMD 57283 is a selective inhibitor of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, which makes it a valuable tool for studying the role of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in cancer biology. However, EMD 57283 has some limitations for lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, EMD 57283 has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for the study of EMD 57283. One direction is to develop more potent and selective inhibitors of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. Another direction is to study the combination of EMD 57283 with other therapies, such as chemotherapy and immunotherapy. Additionally, the role of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in other diseases, such as osteoporosis and glaucoma, could be studied using EMD 57283 as a tool. Finally, the development of imaging agents that target 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide could improve the diagnosis and monitoring of 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide-expressing tumors.
合成方法
The synthesis of EMD 57283 involves the reaction between 2-ethyl-5-nitro-N-methylbenzenesulfonamide and 6-(1-pyrrolidinyl)-3-pyridazinecarboxylic acid. The reaction is catalyzed by triethylamine and is carried out in acetonitrile at room temperature. The resulting product is then purified by column chromatography to obtain pure EMD 57283.
科学研究应用
EMD 57283 has been extensively studied for its potential therapeutic applications in cancer treatment. 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is overexpressed in many solid tumors, including renal cell carcinoma, breast cancer, and lung cancer. By selectively inhibiting 2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, EMD 57283 has the potential to inhibit tumor growth and metastasis.
属性
IUPAC Name |
2-ethyl-N-methyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-13-6-7-14(12-16(13)24(22,23)18-2)15-8-9-17(20-19-15)21-10-4-5-11-21/h6-9,12,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHRHSRINOFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-N-methyl-5-[6-(pyrrolidin-1-YL)pyridazin-3-YL]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-{3-[2'-(methylthio)-3-biphenylyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5205168.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)
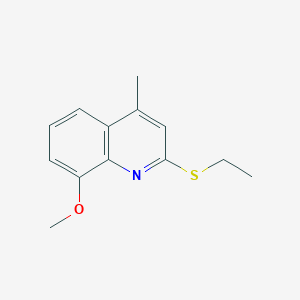

![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)
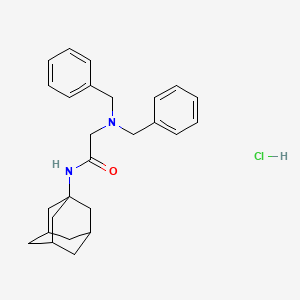
![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
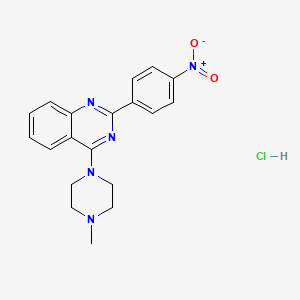
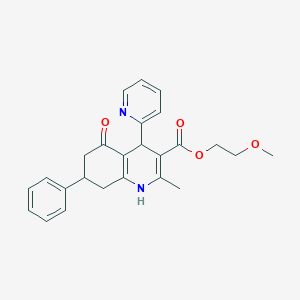
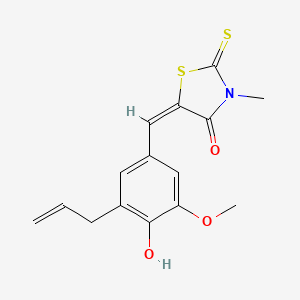
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)